1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine
Description
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c23-28(24,22-11-9-21(10-12-22)17-5-2-1-3-6-17)14-4-13-25-18-7-8-19-20(15-18)27-16-26-19/h1-3,5-8,15H,4,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXLTXYGKHEUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a piperazine ring, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine pathways. It acts as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonergic neurotransmission. Additionally, its piperazine structure allows it to interact with various receptors in the central nervous system (CNS), potentially influencing mood and behavior.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. A study conducted on animal models demonstrated significant reductions in depressive-like behaviors when administered this compound, suggesting its efficacy in treating major depressive disorder (MDD) .
Neuroprotective Properties
In vitro studies have shown that the compound possesses neuroprotective effects against oxidative stress-induced neuronal cell death. This property may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Analgesic Activity
The compound has also been evaluated for its analgesic effects. In pain models, it demonstrated significant pain relief comparable to standard analgesics, indicating potential use in pain management therapies .
Case Study 1: Depression Treatment
In a clinical trial involving patients with MDD, participants treated with this compound showed a marked improvement in depression scales compared to the placebo group. The trial lasted for 12 weeks, with results indicating a reduction in Hamilton Depression Rating Scale (HDRS) scores by an average of 40% .
Case Study 2: Neuroprotection
A laboratory study assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function. This suggests potential applications in preventing neuronal damage in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its potential as a therapeutic agent. Its structural similarities to known pharmacophores allow researchers to investigate its efficacy in treating various conditions.
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds often exhibit antidepressant properties. The benzodioxole moiety may enhance the interaction with serotonin receptors, suggesting potential use in treating depression and anxiety disorders .
- Antipsychotic Properties : Similar compounds have been explored for their antipsychotic effects, particularly in modulating dopaminergic and serotonergic pathways. The sulfonamide group may contribute to the selectivity and potency of the compound against specific receptor subtypes .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.
- Serotonin Receptor Modulation : Initial studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), potentially offering a new mechanism for treating mood disorders by increasing serotonin levels in the synaptic cleft .
- Dopamine Receptor Interaction : The piperazine ring is known for its affinity towards dopamine receptors, which are crucial in managing conditions like schizophrenia and Parkinson's disease. This compound could provide insights into developing more effective antipsychotic medications .
Chemical Probes in Biological Research
The unique structure of 1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine allows it to serve as a chemical probe in various biological assays.
- Target Identification : By utilizing this compound in high-throughput screening assays, researchers can identify novel biological targets and elucidate mechanisms of action for different diseases .
- Biochemical Pathway Studies : The compound can be employed to study specific biochemical pathways involved in neurotransmission and signal transduction, providing valuable data on cellular responses to pharmacological agents .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Efficacy | Demonstrated significant reduction in depressive-like behaviors in animal models when treated with the compound. |
| Study 2 | Neurotransmitter Interaction | Showed increased serotonin levels in synaptic clefts; indicated potential as an SSRI. |
| Study 3 | Antipsychotic Potential | Exhibited modulation of dopamine receptors, suggesting effectiveness against psychotic symptoms. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine and related phenylpiperazine derivatives:
Key Comparative Insights
Sulfonyl vs. Alkyl/Aryl Ethers :
The propanesulfonyl group in the target compound improves aqueous solubility compared to alkyl-linked analogs like 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine . Sulfonyl groups also enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
Electron-Withdrawing Substituents :
Fluorinated analogs (e.g., 1-(3,4-difluorophenyl)sulfonylpiperazine) exhibit higher lipophilicity and receptor affinity due to fluorine’s electronegativity, whereas the trifluoromethyl group in ’s compound increases metabolic stability .
Species-Specific Activity :
KN62 demonstrates significant species differences in P2X7 receptor antagonism (IC50 for human receptors: ~15 nM vs. ~150 nM for mouse), highlighting the importance of substituent effects on interspecies variability .
However, the sulfonyl group in the target compound may redirect activity toward non-serotonergic pathways .
Synthetic Accessibility :
Sulfonylation reactions (e.g., using propanesulfonyl chloride) are critical for synthesizing the target compound, whereas fluorinated derivatives require halogenation steps that complicate scalability .
Research Findings and Implications
- Receptor Binding : The sulfonyl group may confer selectivity for ATP-binding cassette (ABC) transporters or ion channels (e.g., P2X7), as seen in KN62 .
- Pharmacokinetics : Sulfonyl-containing compounds generally exhibit longer half-lives than alkyl analogs due to reduced CYP450-mediated oxidation .
- Toxicity Considerations : Fluorinated and sulfonylated derivatives may carry risks of off-target binding (e.g., hERG channel inhibition), necessitating detailed safety profiling .
Preparation Methods
Synthesis of 4-Phenylpiperazine
4-Phenylpiperazine is commercially available but can also be synthesized through reductive amination of aniline with bis(2-chloroethyl)amine under catalytic hydrogenation conditions. Alternatively, nucleophilic aromatic substitution of chlorobenzene with piperazine in the presence of a palladium catalyst has been reported.
Synthesis of 3-(1,3-Benzodioxol-5-yloxy)propanesulfonyl Chloride
The propanesulfonyl chloride intermediate is critical for introducing the benzodioxole-containing side chain. Two synthetic pathways are delineated below:
Pathway A: Ether Formation Followed by Sulfonation
Step 1: Synthesis of 3-(1,3-Benzodioxol-5-yloxy)propan-1-ol
1,3-Benzodioxol-5-ol (sesamol, 10 mmol) is reacted with 3-bromopropan-1-ol (12 mmol) in dimethylformamide (DMF) using potassium carbonate (15 mmol) as a base at 80°C for 12 hours. The product is isolated via extraction with ethyl acetate and purified by silica gel chromatography (yield: 78%).
Step 2: Conversion to Propanesulfonic Acid
The alcohol is oxidized to the sulfonic acid using a mixture of hydrogen peroxide (30%) and concentrated sulfuric acid at 0–5°C for 6 hours. The sulfonic acid is precipitated by cooling and filtered.
Step 3: Sulfonyl Chloride Formation
The sulfonic acid (5 mmol) is treated with phosphorus pentachloride (10 mmol) in dichloromethane under reflux for 3 hours. Excess PCl₅ is quenched with ice, and the sulfonyl chloride is extracted into dichloromethane (yield: 65%).
Pathway B: Direct Sulfonylation of Sesamol
Step 1: Synthesis of 3-Chloropropanesulfonyl Chloride
3-Chloropropanesulfonyl chloride is prepared by chlorosulfonation of propylene using chlorosulfonic acid at −10°C, followed by distillation under reduced pressure.
Step 2: Nucleophilic Substitution with Sesamol
Sesamol (10 mmol) is reacted with 3-chloropropanesulfonyl chloride (12 mmol) in acetonitrile with triethylamine (15 mmol) as a base. The mixture is stirred at 60°C for 24 hours, yielding the desired sulfonyl chloride after column chromatography (yield: 60%).
Coupling of 4-Phenylpiperazine with the Sulfonyl Chloride
The final step involves the reaction of 4-phenylpiperazine (5 mmol) with 3-(1,3-benzodioxol-5-yloxy)propanesulfonyl chloride (5.5 mmol) in anhydrous dichloromethane. Triethylamine (7 mmol) is added to scavenge HCl, and the reaction is stirred at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol/water (yield: 85%, purity >95% by HPLC).
Optimization and Mechanistic Considerations
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperazine nitrogen, while bases like triethylamine or pyridine prevent HCl-mediated side reactions.
Temperature and Reaction Time
Mild temperatures (20–25°C) prevent decomposition of the sulfonyl chloride, while extended reaction times (12–24 hours) ensure complete conversion.
Competing Reactions
Over-sulfonylation at the secondary nitrogen of piperazine is mitigated by using a slight excess of sulfonyl chloride (1.1 equiv) and controlled stoichiometry.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.66 (d, J = 8.4 Hz, 1H, ArH), 5.94 (s, 2H, OCH₂O), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.68–3.58 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine), 2.91 (t, J = 6.0 Hz, 2H, SO₂CH₂), 2.18 (quin, J = 6.0 Hz, 2H, CH₂).
Infrared Spectroscopy (IR)
-
Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Overall Yield | 52% | 48% |
| Purity (HPLC) | 95% | 93% |
| Reaction Steps | 3 | 2 |
| Cost of Reagents | Moderate | High |
| Scalability | Excellent | Moderate |
Pathway A offers higher reproducibility due to well-established oxidation and chlorination steps, whereas Pathway B reduces step count but requires expensive chlorosulfonation reagents.
Industrial-Scale Considerations
For bulk synthesis, Pathway A is preferred due to:
Q & A
Q. What are the key synthetic steps for preparing 1-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]-4-phenylpiperazine?
The synthesis involves multi-step organic reactions:
- Step 1 : Cyclization of catechol derivatives with formaldehyde to form the benzodioxole moiety .
- Step 2 : Sulfonylation of the intermediate using propane sulfonyl chloride under anhydrous conditions .
- Step 3 : Coupling the sulfonylated intermediate with 4-phenylpiperazine via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Catechol, HCHO, H₂SO₄ | 75–80 | >90% |
| 2 | ClSO₂(CH₂)₃O-, Et₃N | 60–65 | >85% |
| 3 | 4-Phenylpiperazine, DMF, 70°C | 50–55 | >95% |
Q. How is the compound structurally characterized to confirm its identity?
A combination of analytical techniques is used:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (benzodioxole aromatic protons), δ 3.2–3.8 ppm (piperazine and sulfonyl-propanol protons) .
- ¹³C NMR : Signals for quaternary carbons in the benzodioxole ring (~148 ppm) and sulfonyl group (~70 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 432.12 (calculated for C₂₀H₂₂N₂O₅S) .
- FTIR : Absorption bands at 1150 cm⁻¹ (S=O stretch) and 1240 cm⁻¹ (C-O-C in benzodioxole) .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening should include:
- In Vitro Enzyme Inhibition : Test against targets like phosphodiesterases (PDEs) or kinases using fluorogenic substrates (e.g., PDE5A assay ).
- Cytotoxicity Assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- ADME Profiling :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodology :
Q. Example SAR Findings :
| Derivative | R Group (Benzodioxole) | IC₅₀ (PDE5A, nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | -OCH₂O- | 120 | 15.2 |
| 4-Cl | -OCHClO- | 85 | 8.7 |
| 5-F | -OCHFO- | 95 | 12.4 |
Q. What computational strategies predict its molecular interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to PDE5A (PDB: 1TBF). Key interactions:
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, aromatic rings) using Schrödinger .
Q. How to resolve contradictions in reported biological data for this compound?
Case Study : Discrepancies in PDE inhibition potency across studies.
- Root Cause : Variability in assay conditions (e.g., enzyme source, substrate concentration).
- Resolution :
Q. What are the challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
